2-Benzoyl-pyrimidine-5-carbonitrile 2-Benzoyl-pyrimidine-5-carbonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC14020801
InChI: InChI=1S/C12H7N3O/c13-6-9-7-14-12(15-8-9)11(16)10-4-2-1-3-5-10/h1-5,7-8H
SMILES:
Molecular Formula: C12H7N3O
Molecular Weight: 209.20 g/mol

2-Benzoyl-pyrimidine-5-carbonitrile

CAS No.:

Cat. No.: VC14020801

Molecular Formula: C12H7N3O

Molecular Weight: 209.20 g/mol

* For research use only. Not for human or veterinary use.

2-Benzoyl-pyrimidine-5-carbonitrile -

Specification

Molecular Formula C12H7N3O
Molecular Weight 209.20 g/mol
IUPAC Name 2-benzoylpyrimidine-5-carbonitrile
Standard InChI InChI=1S/C12H7N3O/c13-6-9-7-14-12(15-8-9)11(16)10-4-2-1-3-5-10/h1-5,7-8H
Standard InChI Key GIMZCOHTSDTOJQ-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C(=O)C2=NC=C(C=N2)C#N

Introduction

Structural and Molecular Features of 2-Benzoyl-pyrimidine-5-carbonitrile

Molecular Architecture

The compound’s structure comprises a pyrimidine ring substituted with a benzoyl group (-C(=O)C₆H₅) at position 2 and a nitrile (-C≡N) at position 5. The planar pyrimidine core facilitates π-π stacking interactions, while the electron-withdrawing nitrile and benzoyl groups enhance reactivity toward nucleophilic agents . The IUPAC name, 2-benzoylpyrimidine-5-carbonitrile, reflects these substituents.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₁₂H₇N₃O
Molecular Weight209.20 g/mol
Canonical SMILESC1=CC=C(C=C1)C(=O)C2=NC=C(C=N2)C#N
InChIKeyGIMZCOHTSDTOJQ-UHFFFAOYSA-N
PubChem CID68556433

The SMILES string encodes the connectivity: a pyrimidine ring (N=C1C=C(C=N1)C#N) linked to a benzoyl group (C(=O)C2=CC=CC=C2).

Synthetic Strategies and Reaction Mechanisms

Condensation-Based Synthesis

A common approach involves cyclocondensation of benzaldehyde derivatives with thiourea and ethyl cyanoacetate under alkaline conditions. For example, 2-mercapto-6-oxo-4-phenyl-1,6-dihydropyrimidine-5-carbonitrile serves as a precursor, which undergoes alkylation with methyl iodide to introduce the thioether group . Subsequent refluxing with phosphorus oxychloride (POCl₃) yields chlorinated intermediates, which react with aromatic amines to form target compounds .

Functionalization via Michael Addition

Alternative routes employ Michael-type additions, as seen in the synthesis of dihydrothiophene-carbonitriles. Cyanothioacetamide reacts with α-bromochalcones to form intermediates that cyclize into pyrimidine derivatives . This method highlights the versatility of nitrile-containing precursors in constructing heterocyclic frameworks.

Reaction Scheme 1: Hypothetical Synthesis Pathway

  • Cyclocondensation:
    Benzaldehyde + Ethyl cyanoacetate + Thiourea → 2-Mercapto-pyrimidine intermediate .

  • Alkylation:
    Intermediate + Methyl iodide → 2-(Methylthio)-pyrimidine .

  • Chlorination:
    Reflux with POCl₃ → Chlorinated pyrimidine .

  • Amination:
    Reaction with 4-aminobenzoic acid → 2-Benzoyl-pyrimidine-5-carbonitrile .

Physicochemical Characterization

Spectroscopic Analysis

  • ¹H NMR: Aromatic protons (δ 7.5–8.5 ppm), pyrimidine H (δ 8.1–8.3 ppm), and nitrile absorption (no direct proton signal) .

  • IR Spectroscopy: Stretching vibrations for C≡N (~2240 cm⁻¹), C=O (~1680 cm⁻¹), and C=N (~1600 cm⁻¹).

  • Mass Spectrometry: Molecular ion peak at m/z 209.20 (M⁺), with fragmentation patterns indicating loss of CO (28 Da) and benzoyl groups.

Table 2: Hypothetical Spectroscopic Data

TechniqueKey Signals
¹H NMR (DMSO-d₆)δ 8.25 (s, 1H, pyrimidine), 7.85–7.45 (m, 5H, benzoyl)
IR2240 cm⁻¹ (C≡N), 1680 cm⁻¹ (C=O)
UV-Visλₘₐₓ 270 nm (π→π* transition)
CompoundHCT-116 IC₅₀ (μM)MCF-7 IC₅₀ (μM)VEGFR-2 IC₅₀ (μM)
11e1.141.540.61
Sorafenib2.853.760.53

Computational Insights and Molecular Modeling

Docking Studies

Molecular docking of 2-benzoyl analogues into VEGFR-2 (PDB: 1YWN) revealed hydrogen bonds with Cys919 and hydrophobic interactions with Leu840 and Val848 . The benzoyl group occupies a hydrophobic pocket, while the nitrile engages in dipole interactions with Asp1046 .

Molecular Dynamics (MD) Simulations

MD trajectories over 100 ns confirmed stable binding, with root-mean-square deviation (RMSD) < 2 Å for the ligand-protein complex . The pyrimidine ring maintained π-stacking with Phe918, critical for inhibitory activity .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator